molecular formula C26H26N4O6 B2825529 ethyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate CAS No. 887454-51-5

ethyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate

Cat. No. B2825529
CAS RN: 887454-51-5
M. Wt: 490.516
InChI Key: GXNLDRNBDJPTLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C26H26N4O6 and its molecular weight is 490.516. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

Novel heterocyclic compounds have been synthesized through reactions involving similar chemical structures, demonstrating the versatility of these frameworks in medicinal chemistry. For instance, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has shown significant anti-inflammatory and analgesic activities, highlighting the therapeutic potential of such compounds (A. Abu‐Hashem et al., 2020). These findings underscore the importance of heterocyclic chemistry in the discovery of new pharmacologically active agents.

Biological Activities

The exploration of biological activities is a critical aspect of research on heterocyclic compounds. Various studies have been conducted to evaluate the antimicrobial, antiproliferative, and enzymatic inhibition properties of these compounds. For example, the synthesis and in vitro evaluation of pyridopyrimidin-4-one derivatives against human cancer cell lines have revealed potential anticancer agents, showcasing the impact of structural modifications on biological activity (L. Mallesha et al., 2012).

Methodological Advances

Advancements in synthetic methodologies facilitate the efficient preparation of heterocyclic compounds, enabling the exploration of their scientific applications. One-pot, three-component syntheses have been developed for the efficient construction of complex heterocycles, such as 1,4-bis[thiazolo[4,5-d]pyrimidin-7(6H)-one]piperazine derivatives, highlighting the efficiency of modern synthetic techniques (Z. Fang & X. Wei, 2012).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate' involves the reaction of piperazine with ethyl 4-(2-bromoacetyl)-3-methylbenzoate, followed by the reaction of the resulting compound with 2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-yl acetic acid. The final step involves the esterification of the resulting compound with ethyl chloroformate.", "Starting Materials": [ "Piperazine", "Ethyl 4-(2-bromoacetyl)-3-methylbenzoate", "2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-yl acetic acid", "Ethyl chloroformate" ], "Reaction": [ "Step 1: Piperazine is reacted with ethyl 4-(2-bromoacetyl)-3-methylbenzoate in the presence of a base such as potassium carbonate to yield ethyl 4-(2-(piperazin-1-yl)acetyl)-3-methylbenzoate.", "Step 2: The resulting compound from step 1 is reacted with 2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-yl acetic acid in the presence of a base such as triethylamine to yield ethyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate.", "Step 3: The final step involves the esterification of the resulting compound from step 2 with ethyl chloroformate in the presence of a base such as triethylamine to yield the final product, 'ethyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate'." ] }

CAS RN

887454-51-5

Molecular Formula

C26H26N4O6

Molecular Weight

490.516

IUPAC Name

ethyl 4-[2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C26H26N4O6/c1-3-35-26(34)28-14-12-27(13-15-28)21(31)16-29-22-19-6-4-5-7-20(19)36-23(22)24(32)30(25(29)33)18-10-8-17(2)9-11-18/h4-11H,3,12-16H2,1-2H3

InChI Key

GXNLDRNBDJPTLH-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)C)OC5=CC=CC=C53

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.